molecular formula C7H8ClNOS B14421896 2-Amino-4-chloro-5-methoxybenzene-1-thiol CAS No. 80689-23-2

2-Amino-4-chloro-5-methoxybenzene-1-thiol

Cat. No.: B14421896
CAS No.: 80689-23-2
M. Wt: 189.66 g/mol
InChI Key: RNMYPTFMLLSPJI-UHFFFAOYSA-N
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Description

2-Amino-4-chloro-5-methoxybenzene-1-thiol is an aromatic compound with a benzene ring substituted with amino, chloro, methoxy, and thiol groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-chloro-5-methoxybenzene-1-thiol can be achieved through several methods. One common approach involves the electrophilic aromatic substitution of a benzene derivative. For example, starting with 4-chloro-2-methoxyaniline, the thiol group can be introduced through a nucleophilic substitution reaction using thiourea followed by hydrolysis .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale electrophilic aromatic substitution reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-chloro-5-methoxybenzene-1-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The nitro group (if present) can be reduced to an amino group.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Catalytic hydrogenation or metal hydrides.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Disulfides.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

2-Amino-4-chloro-5-methoxybenzene-1-thiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4-chloro-5-methoxybenzene-1-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. Additionally, the compound may interact with enzymes and receptors, modulating various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-chloro-5-methoxybenzene-1-thiol is unique due to the presence of both amino and thiol groups on the benzene ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

CAS No.

80689-23-2

Molecular Formula

C7H8ClNOS

Molecular Weight

189.66 g/mol

IUPAC Name

2-amino-4-chloro-5-methoxybenzenethiol

InChI

InChI=1S/C7H8ClNOS/c1-10-6-3-7(11)5(9)2-4(6)8/h2-3,11H,9H2,1H3

InChI Key

RNMYPTFMLLSPJI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)S)N)Cl

Origin of Product

United States

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